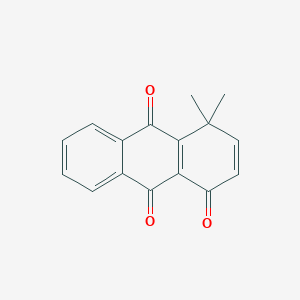
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This particular compound is characterized by the presence of three ketone groups and two methyl groups attached to the anthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- typically involves the oxidation of 4,4-dimethyl-1,2-dihydroanthracene. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetic acid at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex anthracene derivatives.
Reduction: Reduction reactions can convert the ketone groups into hydroxyl groups, resulting in the formation of anthracenediols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of higher oxidation state anthracenes.
Reduction: Formation of anthracenediols.
Substitution: Formation of halogenated, nitrated, or sulfonated anthracenes.
科学研究应用
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用机制
The mechanism of action of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,8,9(4H)-Anthracenetrione, 4,4-dimethyl-
- 1,9,10(4H)-Anthracenetrione, 2,2-dimethyl-
- 1,9,10(4H)-Anthracenetrione, 4,4-diethyl-
Uniqueness
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- is unique due to its specific substitution pattern and the presence of three ketone groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
属性
CAS 编号 |
151052-05-0 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
4,4-dimethylanthracene-1,9,10-trione |
InChI |
InChI=1S/C16H12O3/c1-16(2)8-7-11(17)12-13(16)15(19)10-6-4-3-5-9(10)14(12)18/h3-8H,1-2H3 |
InChI 键 |
MQZODPHAVCNOBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC(=O)C2=C1C(=O)C3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















